Coronaric acid

Description

(9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid has been reported in Vachellia nilotica, Oryza sativa, and other organisms with data available.

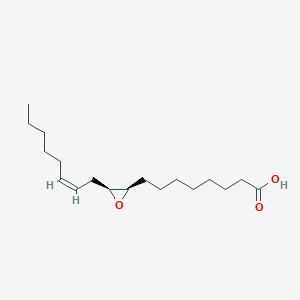

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKMFOXMZRGRB-SQGUUQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16833-56-0 | |

| Record name | Coronaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORONARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U94YS1WZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Coronaric Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaric acid, a diepoxide of linoleic acid, has emerged from relative obscurity as a molecule of significant interest in cellular signaling and pathophysiology. Initially identified as a component of plant seed oils, its endogenous production in mammals and subsequent metabolism have revealed a complex role in inflammatory processes and cytotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and characterization, methods for its synthesis and analysis, and delves into its intricate interactions with key signaling pathways, including the soluble epoxide hydrolase (sEH) metabolic pathway, and its potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB). This document consolidates key quantitative data, experimental protocols, and visual representations of associated molecular pathways to serve as a critical resource for researchers in lipid biology and drug development.

Discovery and History

The story of this compound begins in the botanical world. It was first isolated and identified from the seed oil of Chrysanthemum coronarium by C. R. Smith Jr. and his colleagues. Their work laid the foundation for understanding this unique fatty acid derivative. Subsequent research identified this compound in other plant sources, including Acacia albida seed oil.

Initially considered a plant-derived lipid, the narrative of this compound took a significant turn with the discovery of its endogenous production in mammals. It is formed from the essential fatty acid, linoleic acid, through the action of cytochrome P450 (CYP) epoxygenase enzymes, particularly CYP2C9.[1] This endogenous pathway produces two optical isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] In the context of mammalian biology, this mixture is often referred to as leukotoxin due to its observed toxicity towards leukocytes.[1][2]

A critical aspect of this compound's biological activity is its metabolism. In mammalian tissues, it is rapidly converted by soluble epoxide hydrolase (sEH) into its corresponding diols, 9S,10R- and 9R,10S-dihydroxy-12(Z)-octadecenoic acids, collectively known as leukotoxin diols.[1][2] This metabolic conversion is now understood to be a key step in mediating the cytotoxic effects associated with high concentrations of this compound.[1][2]

Physicochemical and Spectroscopic Data

This compound (9,10-epoxy-12Z-octadecenoic acid) is a C18 fatty acid with a single epoxide ring and one double bond.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₃ | [3] |

| Molecular Weight | 296.4 g/mol | [3] |

| CAS Number | 16833-56-0 (racemate) | [1] |

| Appearance | Oily liquid | |

| Solubility | Soluble in organic solvents, virtually insoluble in water. |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum of fatty acids shows characteristic signals for different proton groups. For this compound, key signals would include those for the olefinic protons of the double bond, the protons of the epoxide ring, and the terminal methyl group.[4][5]

-

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Specific chemical shifts for the carbons of the epoxide ring and the double bond are key identifiers.[5]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra of fatty acid methyl esters provide characteristic fragmentation patterns. For this compound methyl ester, fragmentation would occur around the epoxide ring and the double bond, yielding diagnostic ions.[3]

Experimental Protocols

Isolation from Plant Seed Oil (General Protocol)

This protocol is a generalized procedure based on common methods for fatty acid extraction from seed oils and can be adapted for the isolation of this compound.

-

Oil Extraction:

-

Grind the seeds of the plant source (e.g., Chrysanthemum coronarium).

-

Extract the oil using a Soxhlet apparatus with a suitable solvent like petroleum ether or a mixture of chloroform (B151607) and methanol (B129727).[6][7]

-

Remove the solvent under reduced pressure to obtain the crude seed oil.

-

-

Saponification:

-

Treat the crude oil with a solution of sodium hydroxide (B78521) in methanol or ethanol (B145695) and heat to reflux to hydrolyze the triglycerides into free fatty acids and glycerol.[8]

-

-

Extraction of Free Fatty Acids:

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the fatty acid salts.

-

Extract the free fatty acids into an organic solvent such as diethyl ether or hexane.[8]

-

Wash the organic layer with water to remove impurities and then dry it over anhydrous sodium sulfate.

-

-

Purification:

-

The mixture of fatty acids can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound from other fatty acids.[9]

-

Synthesis of this compound Methyl Ester (General Protocol)

This protocol outlines a general method for the synthesis of fatty acid methyl esters, which can be applied to this compound for analytical purposes (e.g., GC-MS).

-

Esterification:

-

Dissolve the isolated this compound in a solvent like toluene.

-

Add a solution of sodium methoxide (B1231860) in methanol or use an acid catalyst like HCl in methanol.[10][11][12]

-

Heat the mixture to reflux for a specified period to complete the esterification reaction.

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture.

-

Extract the methyl ester into an organic solvent.

-

Wash the organic layer with water and dry it.

-

The crude methyl ester can be purified by column chromatography.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound in biological samples.

-

Sample Preparation:

-

Extract lipids from the biological sample (e.g., serum, tissue homogenate) using a method like the Folch or Bligh-Dyer extraction.

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to their methyl esters (as described in Protocol 3.2) or other suitable derivatives for GC analysis.[13][14]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl ester separation).[4][15]

-

Use a temperature program to separate the different fatty acid methyl esters.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

-

-

Quantification:

-

Use an internal standard (e.g., a deuterated analog of this compound or a C17:0 fatty acid) added at the beginning of the sample preparation for accurate quantification.[13]

-

Generate a calibration curve using known concentrations of a this compound standard.

-

Cytotoxicity Assay of this compound Diol

This protocol describes a general method to assess the cytotoxicity of the metabolic product of this compound, its diol.

-

Cell Culture:

-

Culture a suitable cell line (e.g., leukocytes, endothelial cells) in a 96-well plate until they reach a desired confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of the this compound diol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

-

Cell Viability Assessment:

-

Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.[16]

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control group.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[17][18]

-

Signaling Pathways and Biological Activities

This compound and its metabolites are bioactive lipids that can influence several key signaling pathways, contributing to both physiological and pathological processes.

Metabolism by Soluble Epoxide Hydrolase (sEH)

The primary metabolic pathway for this compound in mammals involves its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diols.[1][2] This enzymatic conversion is crucial as it significantly alters the biological activity of the molecule. While this compound itself may have signaling roles, its diol metabolites are often associated with cytotoxic effects at high concentrations.[1][2]

Peroxisome Proliferator-Activated Receptors (PPARs)

Epoxy fatty acids, including those derived from linoleic acid, have been identified as potential endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[19] PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[19] Activation of PPARα, for example, is known to increase the expression of genes involved in fatty acid oxidation.[20][21] The interaction of this compound with PPARs is an area of active research, with the potential for both direct activation and indirect effects through its metabolic products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. This compound | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Untargeted GC–MS investigation of serum metabolomics of coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. larodan.com [larodan.com]

- 7. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. jmolpat.com [jmolpat.com]

- 15. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines | MDPI [mdpi.com]

- 16. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids [mdpi.com]

- 18. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Cis-9,10-epoxy-12(Z)-octadecenoic acid | 65167-83-1 | QCA16783 [biosynth.com]

An In-depth Technical Guide to the Biosynthesis of Coronaric Acid from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaric acid, a diepoxide of linoleic acid, and its related metabolites are emerging as significant signaling molecules in various physiological and pathological processes. Understanding the biosynthetic pathways of this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the two primary enzymatic routes for the biosynthesis of this compound from linoleic acid: the Cytochrome P450 (CYP) epoxygenase pathway and the Lipoxygenase (LOX) pathway. This document details the key enzymes, reaction mechanisms, and intermediates involved in both pathways. Furthermore, it presents a compilation of quantitative kinetic data for the principal enzymes, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators. Among these are the epoxyoctadecenoic acids (EpOMEs), including this compound (9,10-EpOME) and its isomer, vernolic acid (12,13-EpOME). These molecules have been implicated in a range of biological activities, from the regulation of inflammation and blood pressure to cellular signaling. The enzymatic conversion of linoleic acid to this compound is primarily accomplished through two distinct metabolic pathways: direct epoxidation by Cytochrome P450 epoxygenases and a multi-step process initiated by lipoxygenases. This guide will delve into the technical details of each pathway, providing the necessary information for researchers to investigate these processes in their own work.

The Cytochrome P450 Epoxygenase Pathway

The most direct route to this compound synthesis from linoleic acid is through the action of Cytochrome P450 (CYP) epoxygenases.[1][2][3] These enzymes, primarily from the CYP2C and CYP2J subfamilies, introduce an epoxide group across one of the double bonds of linoleic acid.[3][4][5]

Key Enzymes and Reactions

-

Cytochrome P450 Epoxygenases (CYP2C8, CYP2C9, CYP2J2): These enzymes catalyze the monooxygenation of linoleic acid to form either 9,10-epoxyoctadecenoic acid (this compound) or 12,13-epoxyoctadecenoic acid (vernolic acid).[1][3][5] The reaction requires NADPH and molecular oxygen.

-

Soluble Epoxide Hydrolase (sEH): Following their formation, the EpOMEs can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[1][6] This conversion often terminates or alters the biological activity of the parent epoxide.

Signaling Pathway Diagram

Caption: Cytochrome P450 epoxygenase pathway of this compound biosynthesis.

Quantitative Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes involved in the CYP-mediated biosynthesis of this compound and its subsequent metabolism. It is important to note that kinetic parameters can vary depending on the specific recombinant expression system and assay conditions used.[7][8]

| Enzyme | Substrate | Product(s) | K_m (µM) | V_max (pmol/min/pmol CYP) or k_cat (min⁻¹) | Source |

| Human CYP2J2 | Arachidonic Acid | EETs | ~31 (K_s) | Not specified | [9] |

| Human CYP2C8 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME | Not specified | Not specified | [3] |

| Human CYP2C9 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME | Not specified | Not specified | [5] |

| Human sEH | 14,15-EET | 14,15-DHET | Not specified | IC50 of inhibitor YMSV: 179.5 µM | [10] |

The Lipoxygenase (LOX) Pathway

An alternative, albeit less direct, route for the biosynthesis of this compound involves the initial action of lipoxygenases. This pathway generates hydroperoxy and hydroxy derivatives of linoleic acid, which may then be converted to epoxides.

Key Enzymes and Reactions

-

Lipoxygenases (LOX): These enzymes catalyze the dioxygenation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs).[11] The two primary products are 9-HPODE and 13-HPODE.

-

Glutathione (B108866) Peroxidases (GPx): The unstable hydroperoxides are rapidly reduced by peroxidases, such as glutathione peroxidase, to their corresponding stable hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE).

-

Putative Peroxygenase/Epoxidase: The enzymatic conversion of HODEs to the corresponding epoxide, this compound, is not yet fully elucidated. It is hypothesized that a peroxygenase or a specific P450 enzyme could catalyze this epoxidation step. Chemo-enzymatic processes involving lipases can also lead to the formation of peroxy acids that can subsequently epoxidize double bonds.[12]

Signaling Pathway Diagram

Caption: Proposed Lipoxygenase pathway for this compound biosynthesis.

Quantitative Enzyme Kinetics

Kinetic data for the lipoxygenase-mediated conversion of linoleic acid is available, primarily from studies on soybean lipoxygenase, which serves as a model system.

| Enzyme | Substrate | Product(s) | Dissociation Constant (K_d) (µM) | Notes | Source |

| Soybean Lipoxygenase-1 | Linoleic Acid | 13-HPODE | ~15 | Substrate inhibition observed at high concentrations. | [13][14] |

| Soybean Lipoxygenase | 13-HPODE | - | ~30 (product) | Product acts as an activator. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of CYP Enzymes

Recombinant human CYP enzymes (CYP2J2, CYP2C8, CYP2C9) can be expressed in various systems, with E. coli being a common and cost-effective choice.[8][16][17][18]

4.1.1. Experimental Workflow Diagram

Caption: Workflow for heterologous expression and purification of CYP enzymes.

4.1.2. Detailed Protocol

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the cDNA for the human CYP of interest.[19][20]

-

Culture: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. To enhance heme incorporation, supplement the culture with δ-aminolevulinic acid.[20] Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.

-

Membrane Fractionation: Isolate the membrane fraction, where the CYP enzymes are located, by ultracentrifugation.

-

Solubilization: Solubilize the membrane proteins using a detergent such as sodium cholate.

-

Purification: Purify the His-tagged CYP enzyme from the solubilized fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Characterization: Verify the purity and concentration of the enzyme using SDS-PAGE and determine the concentration of active P450 by CO-difference spectroscopy.[21]

In Vitro this compound Synthesis Assay

This assay measures the formation of this compound from linoleic acid by recombinant CYP enzymes.

4.2.1. Experimental Workflow Diagram

Caption: Workflow for the in vitro synthesis and analysis of this compound.

4.2.2. Detailed Protocol

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified recombinant CYP enzyme, cytochrome P450 reductase, liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and linoleic acid in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (or NADPH).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., acetic acid).

-

Extraction: Extract the lipid metabolites from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS.

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.[22][23][24]

4.3.1. Detailed Protocol

-

Chromatographic Separation: Separate the lipid extracts on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (9,10-EpOME) and its deuterated internal standard. The precursor ion for 9,10-EpOME is typically m/z 295.2, with characteristic product ions for quantification and confirmation.

-

Quantification: Construct a calibration curve using known concentrations of a this compound standard and its deuterated internal standard to quantify the amount of this compound in the samples.

Lipoxygenase Activity Assay

The activity of lipoxygenase can be determined spectrophotometrically by monitoring the formation of the conjugated diene system in the hydroperoxide products at 234 nm.

4.4.1. Detailed Protocol

-

Substrate Preparation: Prepare a solution of linoleic acid in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) containing a detergent (e.g., Tween 20) to ensure solubility.

-

Reaction Mixture: In a quartz cuvette, add the buffer and the linoleic acid substrate solution.

-

Reaction Initiation: Initiate the reaction by adding the enzyme source (e.g., purified lipoxygenase or a cell lysate).

-

Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product.

Conclusion

The biosynthesis of this compound from linoleic acid is a complex process involving two main enzymatic pathways, the Cytochrome P450 epoxygenase and the Lipoxygenase pathways. This technical guide has provided a detailed overview of the key enzymes, reactions, and available quantitative data for these pathways. The provided experimental protocols offer a starting point for researchers to investigate these pathways and their roles in health and disease. Further research is needed to fully elucidate the quantitative aspects of these pathways, particularly the enzymatic steps converting lipoxygenase-derived intermediates to this compound, and to understand the intricate regulation of these biosynthetic routes in different physiological and pathological contexts. A thorough understanding of this compound biosynthesis will be instrumental in the development of novel therapeutic strategies targeting lipid signaling pathways.

References

- 1. Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of CYP 2C9 in mediating the proinflammatory effects of linoleic acid in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. ocl-journal.org [ocl-journal.org]

- 13. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The steady-state kinetics of the oxygenation of linoleic acid catalysed by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic study of lipoxygenase-hydroperoxylinoleic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Heterologous protein expression in E. coli [protocols.io]

- 20. Protein Expression and Purification [protocols.io]

- 21. kris.kcl.ac.uk [kris.kcl.ac.uk]

- 22. lipidmaps.org [lipidmaps.org]

- 23. mdpi.com [mdpi.com]

- 24. iris.unitn.it [iris.unitn.it]

The Enigmatic Presence of Coronaric Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaric acid, a naturally occurring epoxy fatty acid, is gaining increasing attention within the scientific community for its potential biological activities. As a derivative of the essential fatty acid linoleic acid, this compound is found in various plant species, particularly within the seed oils of the Asteraceae family. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and potential physiological roles of this compound in plants. It is designed to be a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core metabolic and signaling pathways to facilitate a deeper understanding and further investigation of this intriguing molecule.

Natural Occurrence of this compound

This compound, chemically known as 9,10-epoxy-12(Z)-octadecenoic acid, has been identified primarily in the seed oils of various plant species. The Asteraceae (sunflower) family is a particularly rich source of this compound. The concentration of this compound can vary significantly between species and even depending on factors such as seed storage duration. Below is a summary of the reported quantitative data on this compound content in the oils of several plant species.

| Plant Species | Family | Plant Part | This compound Content (% of total fatty acids) |

| Xeranthemum annuum | Asteraceae | Seed Oil | 8.0 |

| Lactuca sativa (Lettuce) | Asteraceae | Seed Oil | 16.9 |

| Chrysanthemum coronarium | Asteraceae | Seed Oil | Present (used as a reference standard) |

| Helianthus annuus (Sunflower) | Asteraceae | Seed Oil | 2.0 (after prolonged storage) |

| Acacia albida | Fabaceae | Seed Oil | 7.8[1] |

| Acacia mollissima | Fabaceae | Seed Oil | 6.2 |

| Acacia torta | Fabaceae | Seed Oil | 5.3 |

| Acacia lenticularis | Fabaceae | Seed Oil | 4.7 |

| Acacia nilotica | Fabaceae | Seed Oil | 3.1 |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed via the epoxidation of linoleic acid, a common C18 polyunsaturated fatty acid. This reaction is catalyzed by a specific type of enzyme known as a cytochrome P450 monooxygenase (CYP). While the precise enzyme responsible for the synthesis of this compound in the Asteraceae family has not yet been definitively identified, the pathway is thought to be analogous to the well-characterized biosynthesis of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid).

The proposed biosynthetic pathway begins with linoleic acid, which is a product of the fatty acid synthesis pathway in the plastids and endoplasmic reticulum. A specific cytochrome P450 epoxygenase then acts on the double bond at the 9,10-position of the linoleic acid molecule, inserting an oxygen atom to form the characteristic epoxide ring of this compound.

Potential Signaling Role of this compound

The physiological role of endogenous this compound in plants is an emerging area of research. While much of the focus has been on jasmonic acid (JA) and its structural mimic, the bacterial phytotoxin coronatine, recent evidence suggests that other oxylipins, including epoxy fatty acids and their derivatives, may have distinct signaling functions.

It is hypothesized that this compound, or its downstream metabolites, may act as signaling molecules in various physiological processes, including plant defense, development, and stress responses. The formation of other oxylipins, such as ketols, from epoxy fatty acids and their involvement in flowering and stress responses supports this hypothesis.[2] The potential signaling pathway could involve the perception of this compound by a yet-unidentified receptor, leading to a downstream signaling cascade that modulates gene expression. This pathway may or may not intersect with the canonical jasmonate signaling pathway.

Experimental Protocols

Extraction of this compound from Plant Seeds

This protocol outlines a general procedure for the extraction of total lipids, including this compound, from plant seeds.

Materials:

-

Plant seeds (e.g., sunflower, chrysanthemum)

-

Mortar and pestle or a mechanical grinder

-

Isopropanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Dry the plant seeds to a constant weight at 60°C. Grind the dried seeds into a fine powder using a mortar and pestle or a mechanical grinder.

-

Soxhlet Extraction:

-

Place a known amount of the powdered seed material (e.g., 10 g) into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with hexane-isopropanol (3:2, v/v) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent.

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

-

-

Solvent Evaporation: After extraction, transfer the solvent containing the extracted lipids to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a constant weight of the lipid extract is obtained.

-

Storage: Store the lipid extract in a glass vial under a nitrogen atmosphere at -20°C to prevent oxidation.

Purification and Quantification of this compound by GC-MS

This protocol describes the derivatization of the lipid extract and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.

Materials:

-

Lipid extract from the previous protocol

-

Methanolic HCl (1.25 M)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

-

This compound methyl ester standard

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dissolve a known amount of the lipid extract (e.g., 50 mg) in 2 mL of hexane in a screw-capped glass tube.

-

Add 2 mL of 1.25 M methanolic HCl.

-

Seal the tube tightly and heat at 80°C for 2 hours in a water bath.

-

After cooling to room temperature, add 2 mL of distilled water and vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 230°C at 4°C/min, and hold for 10 min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Source Temperature: 230°C

-

-

-

Quantification:

-

Identify the this compound methyl ester peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with the this compound methyl ester standard.

-

Conclusion

This compound represents a fascinating and still largely unexplored area of plant biochemistry. Its presence in common plant families like Asteraceae and its structural similarity to other bioactive lipid molecules suggest a potential for significant physiological roles. This technical guide has summarized the current understanding of its natural occurrence, biosynthesis, and potential signaling functions, while also providing detailed experimental protocols to aid in further research. The continued investigation into the biosynthesis and physiological functions of this compound holds promise for new discoveries in plant biology and may pave the way for novel applications in agriculture and medicine.

References

Chemical and physical properties of 9,10-EpOME.

An In-depth Technical Guide to 9,10-Epoxyoctadecenoic Acid (9,10-EpOME)

Introduction

9,10-Epoxyoctadecenoic acid (9,10-EpOME), also known as Coronaric Acid or Leukotoxin, is a biologically active lipid mediator derived from the essential omega-6 fatty acid, linoleic acid.[1][2] It belongs to a class of molecules called epoxides, which are formed through the enzymatic action of cytochrome P450 (CYP) epoxygenases.[3][4] This molecule and its metabolites are implicated in a variety of physiological and pathological processes, particularly those related to inflammation.[5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and experimental methodologies associated with 9,10-EpOME.

Chemical and Physical Properties

9,10-EpOME is the 9,10-cis epoxide of linoleic acid.[2][8] While it is a well-studied compound, some of its physical properties are not extensively reported in the literature.

Table 1: General and Chemical Properties of 9,10-EpOME

| Property | Value | Source(s) |

| IUPAC Name | 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid | [9] |

| Synonyms | Leukotoxin, this compound, (±)9,10-EODE, 9,10-epoxy-12Z-octadecenoic acid | [1][2][8] |

| CAS Number | 6814-52-4 (for the racemate) | [1][8] |

| Molecular Formula | C₁₈H₃₂O₃ | [1][2][8][9] |

| Molecular Weight | 296.45 g/mol (Average)[10], 296.5 g/mol [2][8] | [2][8][10] |

| Monoisotopic Mass | 296.23514488 Da | [9][10] |

Table 2: Physical and Solubility Properties of 9,10-EpOME

| Property | Value | Source(s) |

| Physical State | Solid | [9] |

| Melting Point | Not Available | [10] |

| Boiling Point | Not Available | [10] |

| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [2][11] |

| Water Solubility | Not Available | [10] |

Biosynthesis and Metabolism

9,10-EpOME is synthesized from linoleic acid by cytochrome P450 (CYP) epoxygenases, with CYP2J2, CYP2C8, and CYP2C9 being the primary isoforms responsible for this conversion.[3] Once formed, 9,10-EpOME can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol.[3][4][12] This metabolic conversion is critical, as many of the biological effects attributed to 9,10-EpOME are actually mediated by 9,10-DiHOME.[6][12]

Biosynthesis and metabolism of 9,10-EpOME.

Biological Activities and Signaling Pathways

9,10-EpOME and its metabolite 9,10-DiHOME are involved in a range of biological activities, particularly in the context of inflammation and cellular signaling.

Inflammation and Immune Response

-

Neutrophil Chemotaxis : 9,10-EpOME and its diol metabolite have been shown to induce the migration of neutrophils, a key process in the inflammatory response.[5][6]

-

Respiratory Burst : 9,10-EpOME can act as a weak stimulant of the neutrophil respiratory burst, a process that generates reactive oxygen species.[6]

-

Pro-inflammatory Mediator : Elevated levels of 9,10-EpOME are associated with inflammatory conditions such as acute respiratory distress syndrome (ARDS).[2][6]

Pain and Nociception

9,10-EpOME can activate nociceptive ion channels, specifically Transient Receptor Potential (TRP) channels.

Activation of TRP channels by 9,10-EpOME.

PPARγ Activation

Both 9,10-EpOME and 9,10-DiHOME have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[3][10]

9,10-EpOME as a ligand for PPARγ.

Cytotoxicity and Mitochondrial Dysfunction

While 9,10-EpOME itself shows some biological activity, its diol metabolite, 9,10-DiHOME, is often considered the more toxic species.[6][12] 9,10-DiHOME has been shown to induce mitochondrial dysfunction, which can lead to cell death.[2][13]

Experimental Protocols

Synthesis of 9,10-EpOME

A common method for the synthesis of a mixture of 9(10)-EpOME and 12(13)-EpOME involves the epoxidation of linoleic acid.[6] While specific, detailed protocols are proprietary or vary between laboratories, a general approach is as follows:

-

Epoxidation : Linoleic acid is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC).

-

Purification : The resulting mixture of epoxides is purified using chromatographic techniques. A common method is reverse-phase high-performance liquid chromatography (HPLC).[6]

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the chemoattractant properties of 9,10-EpOME.[5]

-

Neutrophil Isolation : Human neutrophils are isolated from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Assay Setup : A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size) is used.

-

The lower chamber is filled with media containing various concentrations of 9,10-EpOME (e.g., 10⁻⁹ to 10⁻⁶ M).[5] A known chemoattractant (e.g., fMLP) serves as a positive control, and buffer alone is the negative control.

-

Isolated neutrophils are placed in the upper chamber.

-

-

Incubation : The chamber is incubated at 37°C in a humidified incubator for 1-3 hours to allow for cell migration towards the chemoattractant in the lower chamber.[5]

-

Quantification : After incubation, the membrane is removed, and the cells that have migrated to the lower side are fixed and stained. The number of migrated cells is then counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye, and migration can be quantified using a plate reader.[5]

Workflow for a neutrophil chemotaxis assay.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-EpOME in biological samples.

-

Sample Preparation : Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method, often with a solvent mixture like ethyl acetate (B1210297) or a combination of methanol (B129727) and chloroform. An internal standard (e.g., deuterated 9,10-EpOME-d4) is added before extraction for accurate quantification.[11]

-

Chromatographic Separation : The extracted lipids are separated on a C18 reverse-phase HPLC column.

-

Mass Spectrometric Detection : The eluting compounds are ionized, typically using negative mode electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[14]

-

Data Analysis : The concentration of 9,10-EpOME is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

Conclusion

9,10-EpOME is a pivotal lipid mediator in the complex network of inflammatory signaling. As a primary metabolite of linoleic acid, its biological activities, and those of its diol metabolite 9,10-DiHOME, are subjects of ongoing research. Understanding the chemical properties, biological functions, and analytical methodologies for 9,10-EpOME is crucial for researchers in the fields of inflammation, pain, and drug development. This guide provides a foundational understanding for professionals working with this important signaling molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP450-derived oxylipins mediate inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 9(10)-EpOME | C18H32O3 | CID 6246154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. Human Metabolome Database: Showing metabocard for 9,10-DHOME (HMDB0004704) [hmdb.ca]

- 13. escholarship.org [escholarship.org]

- 14. benchchem.com [benchchem.com]

The Physiological Role of Coronaric Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) or leukotoxin, is an epoxide metabolite of the essential fatty acid linoleic acid, produced by cytochrome P450 (CYP) enzymes in mammals. While initially identified for its toxic effects at high concentrations, emerging research has unveiled its role as a signaling molecule involved in a range of physiological and pathophysiological processes, particularly inflammation and cardiovascular function. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological role in mammals, detailing its metabolism, signaling pathways, quantitative effects, and the experimental protocols used for its study. A key aspect of this compound's function is its metabolism by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME), a metabolite often exhibiting more potent biological activity. Understanding the interplay between this compound and its diol is crucial for elucidating its overall physiological impact.

Introduction

This compound is a mono-unsaturated epoxy fatty acid synthesized in various mammalian tissues.[1] Its biological activities are complex and context-dependent, ranging from pro-inflammatory to potential regulatory functions. This guide will delve into the known physiological roles of this compound, with a focus on its impact on the cardiovascular and immune systems.

Metabolism of this compound

The primary metabolic pathway of this compound involves a two-step process:

-

Formation: Linoleic acid, an abundant polyunsaturated fatty acid in the Western diet, is metabolized by CYP epoxygenases (primarily CYP2C9 and other related enzymes) to form this compound (9,10-EpOME).[1][2] This conversion introduces an epoxide ring at the 9,10 position of the fatty acid chain.

-

Hydrolysis: this compound is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME).[2] This diol is often considered the more biologically active and stable metabolite.[3]

The balance between the activities of CYP epoxygenases and sEH is a critical determinant of the levels and subsequent physiological effects of this compound and its diol.

Metabolism of this compound.

Physiological Roles and Signaling Pathways

This compound and its metabolite, 9,10-DiHOME, have been implicated in several key physiological processes.

Inflammation and Immune Response

This compound and its diol are recognized as lipid mediators in inflammation.

-

NF-κB and AP-1 Activation: At high concentrations (e.g., 90 μM), this compound can induce oxidative stress in endothelial cells and activate the pro-inflammatory transcription factors NF-κB and AP-1.[3] The activation of NF-κB is a central event in the inflammatory cascade, leading to the expression of various inflammatory genes, including those for cytokines and adhesion molecules.

-

Neutrophil Chemotaxis and Respiratory Burst: Both this compound and its diol have been shown to induce the migration of neutrophils (chemotaxis).[4] Furthermore, this compound can stimulate the neutrophil respiratory burst, a process involving the production of reactive oxygen species (ROS) to combat pathogens, although it is considered a relatively weak stimulant.[4]

This compound and NF-κB Signaling.

Cardiovascular Effects

The effects of this compound on the cardiovascular system are complex and appear to be dose- and species-dependent.

-

Blood Pressure: In vivo studies in rats administered a mixture of 9,10- and 12,13-EpOMEs showed only a small decrease in blood pressure with no significant effect on heart rate.[3]

-

Cardiac Contractility: In isolated rat hearts, this compound did not exhibit direct cardiotoxic effects during acute exposure.[5]

It is important to note that some of the more pronounced toxic cardiovascular effects observed in earlier studies at high doses may be attributable to the diol metabolite, 9,10-DiHOME.[3]

Metabolic Regulation

This compound and its diol can act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

-

PPARγ Ligand Activity: Both 9,10-EpOME and 9,10-DiHOME have been shown to be ligands for PPARγ.[3] While 9,10-DiHOME was found to stimulate adipogenesis, 9,10-EpOME prevented osteoblast differentiation without stimulating adipogenesis in a murine marrow-derived mesenchymal progenitor cell line.[3]

This compound and PPARγ Signaling.

Quantitative Data

The following tables summarize the quantitative data available on the effects of this compound and its metabolites.

| Parameter | Species/Model | Concentration/Dose | Effect | Reference |

| Blood Pressure | Rat (in vivo) | Not specified | Small decrease | [3] |

| Heart Rate | Rat (in vivo) | Not specified | No significant effect | [3] |

| Cardiac Contractility | Isolated Rat Heart | 30 μM | Moderate increase (transient) | [5] |

| Oxidative Stress | Porcine Endothelial Cells | 90 μM | Induction | [3] |

| NF-κB Activation | Porcine Endothelial Cells | 90 μM | Activation | [3] |

| AP-1 Activation | Porcine Endothelial Cells | 90 μM | Activation | [3] |

| Neutrophil Chemotaxis | Human Neutrophils | 10⁻⁹ - 10⁻⁶ M | Induction | [4] |

| Neutrophil Respiratory Burst | Granulocytic HL-60 cells | 20 - 200 μM | Stimulation | [4] |

| Metabolite | Parameter | Species/Model | Concentration/Dose | Effect | Reference |

| 9,10-DiHOME | Adipogenesis | Murine Mesenchymal Progenitor Cells | Not specified | Stimulation | [3] |

| 9,10-DiHOME | Osteoblastogenesis | Murine Mesenchymal Progenitor Cells | Not specified | Inhibition | [3] |

| 9,10-DiHOME | Toxicity (Mortality) | Rat (in vivo) | 35 mg/kg | Respiratory stress and death | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

5.1.1. Sample Preparation (Plasma)

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., d4-labeled 9,10-EpOME).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or hexane (B92381) to isolate the lipids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

-

5.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like 0.1% formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. For example, the transition for 9,10-EpOME could be m/z 295 -> specific fragment ions.

-

LC-MS/MS Workflow for this compound.

Cell Culture Experiments

5.2.1. Cell Treatment

-

Cell Seeding: Plate mammalian cells of interest (e.g., endothelial cells, macrophages, smooth muscle cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent alone) should always be included.

-

Cell Treatment: Replace the existing cell culture medium with the medium containing different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

5.2.2. Downstream Analysis

Following treatment, cells can be harvested for various analyses, including:

-

Gene Expression Analysis (qPCR or RNA-seq): To measure the expression of target genes involved in inflammation or metabolism.

-

Protein Analysis (Western Blot or ELISA): To quantify the levels of specific proteins and their phosphorylation status (e.g., NF-κB subunits, IκBα).

-

Cytokine Secretion (ELISA or Multiplex Assay): To measure the release of inflammatory cytokines into the cell culture medium.

-

Cell Viability and Proliferation Assays: To assess the cytotoxic or proliferative effects of this compound.

Soluble Epoxide Hydrolase (sEH) Activity Assay

Several methods are available to measure sEH activity, which is crucial for understanding the metabolism of this compound. A common method is a fluorometric assay.

-

Principle: A non-fluorescent substrate is hydrolyzed by sEH to a fluorescent product.

-

Procedure:

-

Prepare cell or tissue lysates.

-

Incubate the lysate with a fluorogenic sEH substrate.

-

Measure the increase in fluorescence over time using a microplate reader.

-

The rate of fluorescence increase is proportional to the sEH activity in the sample.

-

A known sEH inhibitor can be used as a negative control to confirm the specificity of the assay.

-

Conclusion

This compound is a bioactive lipid mediator with a multifaceted role in mammalian physiology. While high concentrations can exert toxic effects, at physiological levels, it and its primary metabolite, 9,10-DiHOME, act as signaling molecules in inflammation, immune responses, and metabolic regulation. The activation of NF-κB and PPARγ represents key signaling pathways through which this compound exerts its effects. Further research is needed to fully elucidate the specific roles of this compound versus its diol metabolite in various physiological and pathological contexts, and to explore its potential as a therapeutic target in inflammatory and cardiovascular diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex biology of this intriguing fatty acid epoxide.

References

- 1. Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linoleic acid metabolites act to increase contractility in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coronaric Acid (Leukotoxin) and its Metabolites for Researchers and Drug Development Professionals

December 2025

Abstract

Coronaric acid, also known as leukotoxin, is an epoxide derivative of linoleic acid produced endogenously by cytochrome P450 (CYP) enzymes. While this compound itself exhibits limited biological activity, its metabolites, primarily the vicinal diols formed by soluble epoxide hydrolase (sEH), are potent bioactive lipids implicated in a range of pathophysiological processes, most notably acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of this compound and its metabolites, including their biosynthesis, metabolism, and signaling pathways. Detailed experimental protocols for the extraction, quantification, and biological assessment of these compounds are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipid biology, inflammation, and critical care medicine.

Introduction

This compound, chemically known as 9,10-epoxy-12(Z)-octadecenoic acid, is a mono-unsaturated fatty acid epoxide derived from linoleic acid.[1] In mammals, it is often referred to as leukotoxin.[1] While initially investigated for its potential role in host defense, subsequent research has revealed that the biological significance of this compound lies predominantly in the activity of its metabolites. This guide will delve into the formation of this compound and its conversion to the more toxic leukotoxin diols, their signaling mechanisms, and the experimental approaches used to study these processes.

Biosynthesis and Metabolism

The formation and subsequent metabolism of this compound is a two-step enzymatic process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.

Biosynthesis of this compound

This compound is synthesized from linoleic acid by CYP epoxygenases, with CYP2C9 being a key enzyme in this conversion in humans.[1] These enzymes introduce an epoxide group across the 9,10 double bond of linoleic acid, resulting in the formation of two stereoisomers: 9(S),10(R)-epoxy-12(Z)-octadecenoic acid and 9(R),10(S)-epoxy-12(Z)-octadecenoic acid.[1]

Metabolism to Leukotoxin Diols

The biological activity of this compound is primarily mediated by its conversion to vicinal diols, collectively known as leukotoxin diols. This hydration reaction is catalyzed by soluble epoxide hydrolase (sEH), which rapidly converts the epoxide to 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME).[1] It is these diol metabolites that are responsible for the majority of the cytotoxic and pro-inflammatory effects attributed to the this compound pathway.[2]

Figure 1: Biosynthesis and metabolism of this compound.

Biological Activities and Signaling Pathways

The metabolites of this compound, the leukotoxin diols, have been shown to exert a variety of biological effects, primarily related to inflammation and cytotoxicity.

Cytotoxicity and Role in ARDS

Leukotoxin diols are significantly more toxic than their parent epoxide, this compound.[2] In vivo studies in mice have demonstrated that administration of leukotoxin diol leads to acute respiratory distress syndrome (ARDS)-like symptoms, including massive alveolar edema and hemorrhage, at doses where this compound has minimal effect.[2] This has led to the hypothesis that leukotoxin diols are key mediators in the pathogenesis of ARDS.[2]

Neutrophil Chemotaxis

Both this compound (leukotoxin) and its diol metabolite induce chemotaxis in human neutrophils.[3] This process is mediated through a signaling pathway that involves pertussis toxin-sensitive G-proteins and phosphatidylinositol-3-kinase (PI3-K).[3] This suggests a role for these lipids in recruiting inflammatory cells to sites of injury.

Figure 2: Signaling pathway of leukotoxin-induced neutrophil chemotaxis.

Other Potential Signaling Pathways

Emerging evidence suggests that this compound metabolites may also interact with other signaling pathways. There are indications that these lipids may activate Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and inflammation. Additionally, like other bioactive lipids, they may influence intracellular calcium signaling. Further research is required to fully elucidate these pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its metabolites.

| Compound | Species | LD50 | Route of Administration | Reference |

| Leukotoxin | Mouse | ~400 mg/kg | Intravenous | [4] |

| Leukotoxin Diol | Mouse | ~100 mg/kg | Intravenous | [4] |

Table 1: In Vivo Toxicity Data

| Compound | Cell Line | Assay | IC50 | Reference |

| Leukotoxin | Various human cancer and normal cell lines | Cell Growth Inhibition | 50-100 µg/mL | [5] |

Table 2: In Vitro Cytotoxicity Data

| Condition | Analyte | Concentration | Matrix | Reference |

| ARDS | Decreased total plasma linoleic acid | Not specified | Plasma | [6] |

| ARDS | Lower levels of multiple lipid species in non-survivors | Not specified | Plasma | [7][8] |

Table 3: Levels in Human Disease

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolites.

Extraction and Quantification of this compound and Metabolites from Biological Samples

This protocol describes a general workflow for the extraction and analysis of this compound and its diol metabolites from plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal standards (e.g., deuterated analogs of this compound and its diols)

-

Methanol (B129727), chloroform (B151607), acetonitrile, isopropanol, water (all LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 1 mL of plasma or cell culture supernatant, add the internal standards.

-

Protein Precipitation: Add 3 mL of ice-cold methanol, vortex, and centrifuge at 4°C to pellet the precipitated proteins.

-

Lipid Extraction (Liquid-Liquid Extraction): Transfer the supernatant to a new tube and add 3 mL of chloroform and 3 mL of water. Vortex and centrifuge to separate the phases.

-

Lipid Extraction (Solid-Phase Extraction): Alternatively, for cleaner samples, the supernatant from step 2 can be diluted with water and loaded onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low percentage of organic solvent in water, and then elute the lipids with methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the collected organic phase or SPE eluate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Figure 3: Workflow for lipid extraction and analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxicity of leukotoxin diols on a chosen cell line.[9]

Materials:

-

Cell line of interest (e.g., A549 human lung adenocarcinoma cells)

-

Complete cell culture medium

-

Leukotoxin diol stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the leukotoxin diol in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes the use of a Boyden chamber to measure the chemotactic effect of this compound and its metabolites on neutrophils.[5][10][11][12][13]

Materials:

-

Human neutrophils isolated from fresh blood

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Chemotaxis buffer (e.g., HBSS with calcium and magnesium)

-

This compound and/or leukotoxin diol

-

Chemoattractant positive control (e.g., fMLP)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Assembly: Assemble the Boyden chamber, placing the microporous membrane between the upper and lower wells.

-

Loading Chemoattractants: Add the test compounds (this compound, leukotoxin diol), positive control (fMLP), and negative control (buffer alone) to the lower wells.

-

Cell Seeding: Resuspend the isolated neutrophils in chemotaxis buffer and add them to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

-

Membrane Staining: After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.

-

Cell Counting: Count the number of cells that have migrated to the lower side of the membrane in several high-power fields using a microscope.

-

Data Analysis: Compare the number of migrated cells in the presence of the test compounds to the controls.

Conclusion

This compound and its diol metabolites are increasingly recognized as important lipid mediators in inflammatory processes, particularly in the context of acute lung injury. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the roles of these compounds in health and disease. A deeper understanding of the this compound pathway may lead to the development of novel therapeutic strategies for conditions such as ARDS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Plasma fatty acid changes and increased lipid peroxidation in patients with adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Associations of the plasma lipidome with mortality in the acute respiratory distress syndrome: a longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma metabolic profiling implicates dysregulated lipid metabolism and glycolytic shift in hyperinflammatory ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. criver.com [criver.com]

- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Uncatalyzed Pathway: A Technical Guide to the Non-Enzymatic Formation of Coronaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaric acid, a mono-epoxide derivative of linoleic acid, has garnered significant interest in the scientific community due to its diverse biological activities. While its enzymatic synthesis is well-documented, the non-enzymatic formation of this compound through autoxidation and photo-oxidation presents a complex and important area of study. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and analytical techniques associated with the non-enzymatic synthesis of this compound. A comprehensive understanding of these pathways is crucial for researchers in lipidomics, drug development, and food science, as the spontaneous formation of these epoxides can have significant implications for human health and product stability.

Introduction

This compound, chemically known as 9,10-epoxy-12Z-octadecenoic acid, is an oxylipin derived from the essential fatty acid, linoleic acid. It exists as a racemic mixture of two enantiomers: (9R,10S) and (9S,10R)-epoxy-12Z-octadecenoic acid. Beyond its well-established enzymatic production by cytochrome P450 epoxygenases, this compound can also be formed non-enzymatically. This uncatalyzed synthesis primarily occurs through two mechanisms: autoxidation and photo-oxidation.[1]

The non-enzymatic pathway is a free radical-mediated process, often initiated by exposure to oxygen, heat, or ultraviolet (UV) radiation.[2] This guide will delve into the intricacies of this formation, providing researchers with the necessary knowledge to design experiments, interpret data, and understand the implications of non-enzymatically generated this compound.

The Chemical Pathway: From Linoleic Acid to this compound

The non-enzymatic formation of this compound from linoleic acid is a multi-step process rooted in the principles of free radical chemistry. The overall transformation can be conceptualized as a logical workflow from the initial trigger to the final epoxide product.

The process begins with the initiation phase, where an initiator, such as UV radiation or heat, abstracts a hydrogen atom from the bis-allylic carbon of linoleic acid, forming a resonance-stabilized linoleic acid radical. This highly reactive species then enters the propagation phase, reacting with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another linoleic acid molecule, generating a linoleic acid hydroperoxide (a primary oxidation product) and a new linoleic acid radical, thus propagating the chain reaction.

Finally, in the secondary oxidation phase, the unstable hydroperoxides can undergo homolytic cleavage to form alkoxyl radicals. These alkoxyl radicals are key intermediates that can then undergo intramolecular cyclization to form epoxides, including this compound, as well as other secondary oxidation products like ketones and aldehydes.

Experimental Protocols

While a standardized protocol for maximizing this compound yield via non-enzymatic methods is not universally established, the following sections outline key experimental procedures for inducing and analyzing the formation of this compound from linoleic acid.

UV-Induced Oxidation of Linoleic Acid

This protocol describes a general procedure for the photo-oxidation of linoleic acid, which leads to the formation of a mixture of oxidation products, including this compound.

Materials:

-

Linoleic acid (high purity, >99%)

-

Ethanol (spectroscopic grade) or other suitable organic solvent (e.g., hexane, methanol)

-

UVA lamp (e.g., 365 nm) or a broadband UV source

-

Quartz cuvettes or reaction vessel

-

Nitrogen or Argon gas

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Linoleic Acid Solution: Prepare a solution of linoleic acid in the chosen organic solvent (e.g., 10-50 mM in ethanol). To minimize pre-existing hydroperoxides, it is recommended to purify commercial linoleic acid prior to use.[3]

-

Reaction Setup: Transfer the linoleic acid solution to a quartz reaction vessel. If controlling the atmosphere is desired, bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen. Seal the vessel. For reactions open to the air, a beaker covered with a watch glass can be used. Place the vessel on a magnetic stirrer.

-

UV Irradiation: Position the UV lamp at a fixed distance from the reaction vessel. Irradiate the solution with UVA light (e.g., 365 nm) for a specified duration (e.g., 1-24 hours).[4] The reaction progress can be monitored over time by taking aliquots for analysis. The temperature of the reaction should be controlled, as heat can also contribute to autoxidation.

-

Sample Collection and Storage: At desired time points, withdraw aliquots of the reaction mixture. For storage, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) and store at -80°C under an inert atmosphere to prevent further oxidation.

Analysis of this compound by LC-MS/MS

The quantification of this compound within the complex mixture of oxidation products requires a sensitive and specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound standard

-

Deuterated internal standard (e.g., d4-9,10-EpOME)

Procedure:

-

Sample Preparation: Dilute the aliquots from the UV irradiation experiment with the initial mobile phase. Add a known concentration of the deuterated internal standard to each sample for accurate quantification.

-

LC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar compounds. For example, a linear gradient from 50% to 100% B over 10 minutes can be used.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-